![molecular formula C23H20N2O2 B4643491 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B4643491.png)
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide
Übersicht
Beschreibung
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide, also known as MBZP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MBZP is a benzoxazole derivative that has been synthesized using various methods, and it has shown promising results in preclinical studies for its pharmacological effects.
Wirkmechanismus
The exact mechanism of action of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including the opioid and glutamatergic systems. N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide has been shown to bind to the mu-opioid receptor and inhibit glutamate release, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide has been shown to have a low toxicity profile in animal studies, with no significant adverse effects reported at therapeutic doses. It has been found to be metabolized in the liver and excreted in the urine. N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide has also been shown to have a moderate affinity for the P-glycoprotein transporter, which may affect its distribution and metabolism in the body.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide has shown promising results in preclinical studies for its pharmacological effects, but its potential as a therapeutic agent in humans is still unknown. One limitation of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide is its low water solubility, which may affect its bioavailability and limit its use in certain formulations. Another limitation is the lack of clinical data on its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide, including its potential use as a novel analgesic and anticonvulsant agent. Further studies are needed to determine its safety and efficacy in humans, as well as its potential for drug interactions and long-term use. Additionally, research on the structure-activity relationship of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide and its analogs may lead to the development of more potent and selective compounds with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide has been studied for its potential therapeutic properties, including its anti-inflammatory, analgesic, and anticonvulsant effects. In preclinical studies, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide has shown to inhibit the production of inflammatory cytokines and reduce pain in animal models of inflammation and neuropathic pain. It has also demonstrated anticonvulsant activity in animal models of epilepsy.
Eigenschaften
IUPAC Name |
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-16-7-13-21-20(15-16)25-23(27-21)18-9-11-19(12-10-18)24-22(26)14-8-17-5-3-2-4-6-17/h2-7,9-13,15H,8,14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJRNAPXOSIWLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.